

Introduction: The Adamantane Scaffold in Modern Drug Discovery

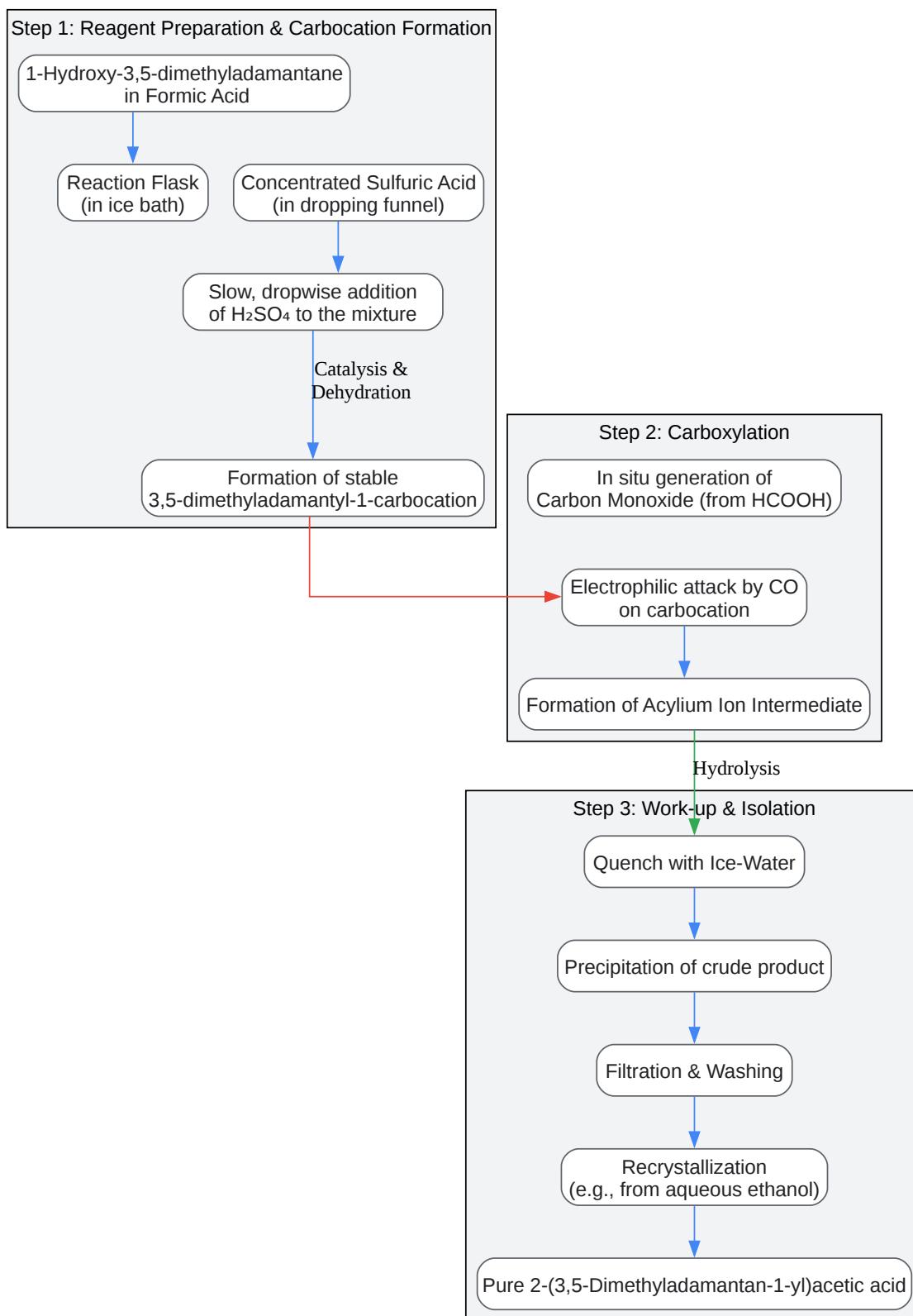
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,5-Dimethyladamantan-1-yl)acetic acid

Cat. No.: B079721

[Get Quote](#)


Adamantane, a tricyclic hydrocarbon, is no longer a mere chemical curiosity. Its rigid, three-dimensional structure and inherent lipophilicity have made it a privileged scaffold in medicinal chemistry.^[1] By incorporating the adamantane cage into a molecule, chemists can favorably modulate its absorption, distribution, metabolism, and excretion (ADME) properties.^[1] This often leads to enhanced metabolic stability, improved bioavailability, and the ability to precisely orient functional groups to interact with biological targets.^[1]

2-(3,5-Dimethyladamantan-1-yl)acetic acid (CAS No: 14202-14-3) is a derivative that combines this powerful scaffold with a carboxylic acid moiety. The two methyl groups at the 3 and 5 positions enhance its lipophilicity and add steric bulk, while the acetic acid group provides a handle for further chemical modification or direct interaction with biological targets. This unique combination of features makes it a compound of significant interest for scientific exploration.

Physicochemical and Structural Properties

The defining feature of **2-(3,5-Dimethyladamantan-1-yl)acetic acid** is its tricyclo[3.3.1.1^{3,7}]decane (adamantane) core. The acetic acid group is attached at a bridgehead (tertiary) carbon, providing steric hindrance that can protect it from enzymatic degradation.

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis via the Koch-Haaf reaction.

Detailed Step-by-Step Protocol

Safety Precaution: This reaction involves highly corrosive and strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

- **Reaction Setup:** Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
- **Reagent Charging:** Dissolve 1-hydroxy-3,5-dimethyladamantane (1 equivalent) in an excess of cold formic acid (e.g., 5-10 equivalents) within the reaction flask.
- **Acid Addition:** Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) dropwise via the dropping funnel to the stirred solution. Ensure the internal temperature does not exceed 10 °C. This step is highly exothermic.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
- **Quenching:** Carefully and slowly pour the reaction mixture over a large volume of crushed ice. This will quench the reaction and precipitate the crude carboxylic acid product.
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetone, to yield pure, white crystals of **2-(3,5-Dimethyladamantan-1-yl)acetic acid**.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Conclusion and Future Outlook

2-(3,5-Dimethyladamantan-1-yl)acetic acid is a valuable chemical entity, embodying the beneficial structural and physicochemical properties of the adamantane scaffold. The Koch-

Haaf reaction provides a direct and efficient synthetic route to this and similar tertiary adamantane carboxylic acids.

For drug development professionals, this molecule represents a versatile building block. The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, or alcohols, allowing for the exploration of a wide chemical space. Furthermore, the inherent properties of the 3,5-dimethyladamantane core—rigidity, lipophilicity, and metabolic stability—make it an attractive component for designing novel therapeutic agents targeting a range of diseases. Future research will likely focus on leveraging this unique structure to develop next-generation pharmaceuticals with improved efficacy and pharmacokinetic profiles.

References

- 3,5-Dimethyl-1-adamantaneacetic acid | CAS#:14202-14-3 | Chemsoc. Chemsoc.com. Accessed January 9, 2026. [\[Link\]](#)
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. ConnectSci. August 2, 2024. [\[Link\]](#)
- Koch reaction - Wikipedia. Wikipedia. Accessed January 9, 2026. [\[Link\]](#)
- Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. September 15, 2011. [\[Link\]](#)
- Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. September 15, 2011. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Quality Control Chemicals (QCC) [qcchemical.com]
- To cite this document: BenchChem. [Introduction: The Adamantane Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079721#2-3-5-dimethyladamantan-1-yl-acetic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com